molecular formula C13H9N3O2S B1229168 6-nitro-3-phenyl-1H-benzimidazole-2-thione CAS No. 733031-20-4

6-nitro-3-phenyl-1H-benzimidazole-2-thione

Cat. No. B1229168
M. Wt: 271.3 g/mol
InChI Key: AIHFDVZZSAZCQP-UHFFFAOYSA-N
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Description

6-Nitro-3-phenyl-1H-benzimidazole-2-thione is a compound of interest due to its potential in various applications, including anticancer activity. Research in this area aims to explore the synthesis, structure, and properties of such compounds to better understand their functionality and potential applications.

Synthesis Analysis

The synthesis of 6-nitro-3-phenyl-1H-benzimidazole-2-thione derivatives often involves the reaction of specific benzimidazole derivatives with different substituents. These reactions can lead to the formation of compounds with potential anticancer properties (Romero-Castro et al., 2011). Moreover, the incorporation of electron-withdrawing groups like nitro groups can significantly enhance the activity of benzimidazole derivatives (Peng et al., 2016).

Scientific Research Applications

Anticancer Potential

A series of 2-aryl-5(6)-nitro-1H-benzimidazole derivatives, including compounds related to 6-nitro-3-phenyl-1H-benzimidazole-2-thione, have been synthesized and evaluated for their anticancer properties. For instance, Compound 6 [2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole] demonstrated significant cytotoxicity against various human neoplastic cell lines and induced apoptosis in the K562 cell line. This suggests potential anticancer applications for similar compounds (Romero-Castro et al., 2011).

Vasorelaxant Properties

Research has been conducted on 2-(o, p-substituted phenyl)-1H-benzimidazole derivatives, including 5-nitro derivatives, for their vasorelaxant effects. The study indicates these compounds' potential in treating hypertensive diseases, showcasing their relaxant activity on isolated rat aortic rings (Estrada-Soto et al., 2006).

Role in Photographic Science

In photographic science, compounds like 6-nitro-benzimidazole have been studied for their effects on the imaging process of silver halide. These studies contribute to the understanding of latent image formation and development in photographic emulsions (Wen, 2000).

Antimicrobial Applications

N-substituted benzimidazoles, including nitro-phenyl acetamide benzimidazole derivatives, have been synthesized and evaluated for their antibacterial activity. Specifically, compounds like 2-(1H-benzimidazol-1-yl)-N-(3-nitrophenyl) acetamide have shown significant potency against Methicillin Resistant Staphylococcus aureus (MRSA), suggesting their use as potent antibacterial agents (Chaudhari et al., 2020).

Antihypertensive Effects

Benzimidazole derivatives, including those with nitro groups, have been synthesized and screened for their antihypertensive activity. These studies contribute to the development of new therapeutic agents for hypertension (Sharma et al., 2010).

Carbon Dioxide Capture

Research into amine-functionalized benzimidazole-linked polymers, incorporating nitro groups, has shown enhanced CO2 uptake and selectivity, suggesting applications in environmental protection and fuel upgrading (Islamoglu et al., 2016).

properties

IUPAC Name

6-nitro-3-phenyl-1H-benzimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2S/c17-16(18)10-6-7-12-11(8-10)14-13(19)15(12)9-4-2-1-3-5-9/h1-8H,(H,14,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIHFDVZZSAZCQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)[N+](=O)[O-])NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901319809
Record name 6-nitro-3-phenyl-1H-benzimidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901319809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24840301
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

6-nitro-3-phenyl-1H-benzimidazole-2-thione

CAS RN

733031-20-4
Record name 6-nitro-3-phenyl-1H-benzimidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901319809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-nitro-1-phenyl-1H-1,3-benzodiazole-2-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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